molecular formula C11H17N3O3S B11106102 2-[(2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]hydrazinecarbothioamide

2-[(2-Oxo-1-oxaspiro[4.5]dec-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B11106102
M. Wt: 271.34 g/mol
InChI Key: LREKKJUEADKUPV-UHFFFAOYSA-N
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Description

2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom. The compound’s molecular structure is significant in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of a spirocyclic ketone with hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Spirodiclofen: A similar spirocyclic compound used as an acaricide.

    Spiromesifen: Another spirocyclic compound with insecticidal properties.

    Spiroindoline: A spirocyclic compound with potential pharmaceutical applications.

Uniqueness

2-[(2-OXO-1-OXASPIRO[4.5]DEC-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific spirocyclic structure and the presence of both oxo and hydrazinecarbothioamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

[(2-oxo-1-oxaspiro[4.5]decane-4-carbonyl)amino]thiourea

InChI

InChI=1S/C11H17N3O3S/c12-10(18)14-13-9(16)7-6-8(15)17-11(7)4-2-1-3-5-11/h7H,1-6H2,(H,13,16)(H3,12,14,18)

InChI Key

LREKKJUEADKUPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NNC(=S)N

Origin of Product

United States

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